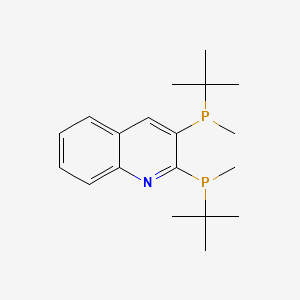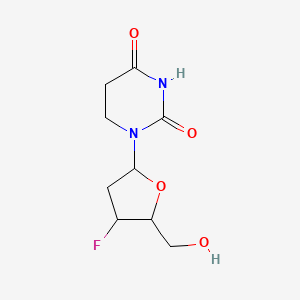
Sitostane-3beta,5alpha,6beta-triol; Sitostanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Sitostanetriol, being a steroid with multiple hydroxyl groups, can undergo various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sitostanetriol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and for the synthesis of other steroid derivatives.
Biology: Sitostanetriol is studied for its biological activities, including potential cytotoxic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where steroids play a role.
Industry: It may be used in the development of new pharmaceuticals and as a biochemical tool in various industrial processes.
Mecanismo De Acción
The exact mechanism of action of Sitostanetriol is not well-documented. as a steroid, it is likely to interact with steroid receptors and influence various cellular pathways. Steroids typically exert their effects by binding to specific receptors, leading to changes in gene expression and modulation of cellular functions. The molecular targets and pathways involved would depend on the specific biological context in which Sitostanetriol is studied.
Comparación Con Compuestos Similares
Sitostanetriol is similar to other steroids with hydroxyl groups at specific positions. Some similar compounds include:
Stigmastane-3beta,5alpha,6beta-triol: Another 3beta-hydroxy steroid with similar structural features.
5alpha,6beta-dihydroxysitosterol: A compound with hydroxyl groups at positions 5 and 6. What sets Sitostanetriol apart is its specific stereochemistry and the presence of hydroxyl groups at positions 3, 5, and 6, which may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C29H52O3 |
|---|---|
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
(5R,10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,26?,27-,28-,29+/m1/s1 |
Clave InChI |
VGSSUFQMXBFFTM-XZDGJWCOSA-N |
SMILES isomérico |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC([C@@]4([C@@]3(CCC(C4)O)C)O)O)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)



![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)
![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)

![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)

![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
